7-(4-CHLOROPHENYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
7-(4-CHLOROPHENYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, an isopropyl group, and a mercapto group attached to the pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Pyrido[2,3-d]pyrimidine Core: : The initial step involves the construction of the pyrido[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-amino-nicotinonitriles with carbonyl compounds under basic conditions, often catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and microwave irradiation .
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrido[2,3-d]pyrimidine core with a chlorophenyl halide in the presence of a strong base such as sodium hydride.
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Addition of the Difluoromethyl Group: : The difluoromethyl group can be added through a radical difluoromethylation process. This involves the use of difluoromethyl radicals generated from difluoromethyl halides under radical conditions .
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Incorporation of the Isopropyl Group: : The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base.
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Introduction of the Mercapto Group: : The mercapto group can be introduced through a thiolation reaction using thiolating agents such as thiourea or thiolates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The mercapto group in the compound can undergo oxidation to form disulfides or sulfoxides under oxidative conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, amines, thiols.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
7-(4-CHLOROPHENYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
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Medicinal Chemistry: : This compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It has shown promise in targeting specific molecular pathways involved in diseases such as cancer .
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Biological Research: : The compound is used in biological research to study its effects on cellular processes and its potential as a tool for probing biological pathways.
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Chemical Biology: : It is utilized in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
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Industrial Applications: : The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Difluoromethylated heterocycles: These compounds contain the difluoromethyl group and are known for their biological and pharmacological activities.
Uniqueness
7-(4-CHLOROPHENYL)-5-(DIFLUOROMETHYL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the combination of its structural features, including the chlorophenyl, difluoromethyl, isopropyl, and mercapto groups. This unique combination contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-(difluoromethyl)-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3OS/c1-8(2)23-15-13(16(24)22-17(23)25)11(14(19)20)7-12(21-15)9-3-5-10(18)6-4-9/h3-8,14H,1-2H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTLLXUQCUZJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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